

Application Notes and Protocols: Measuring CD34+ Cell Count After Motixafortide Administration

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Compound of Interest

Compound Name: *Motixafortide*

Cat. No.: *B606204*

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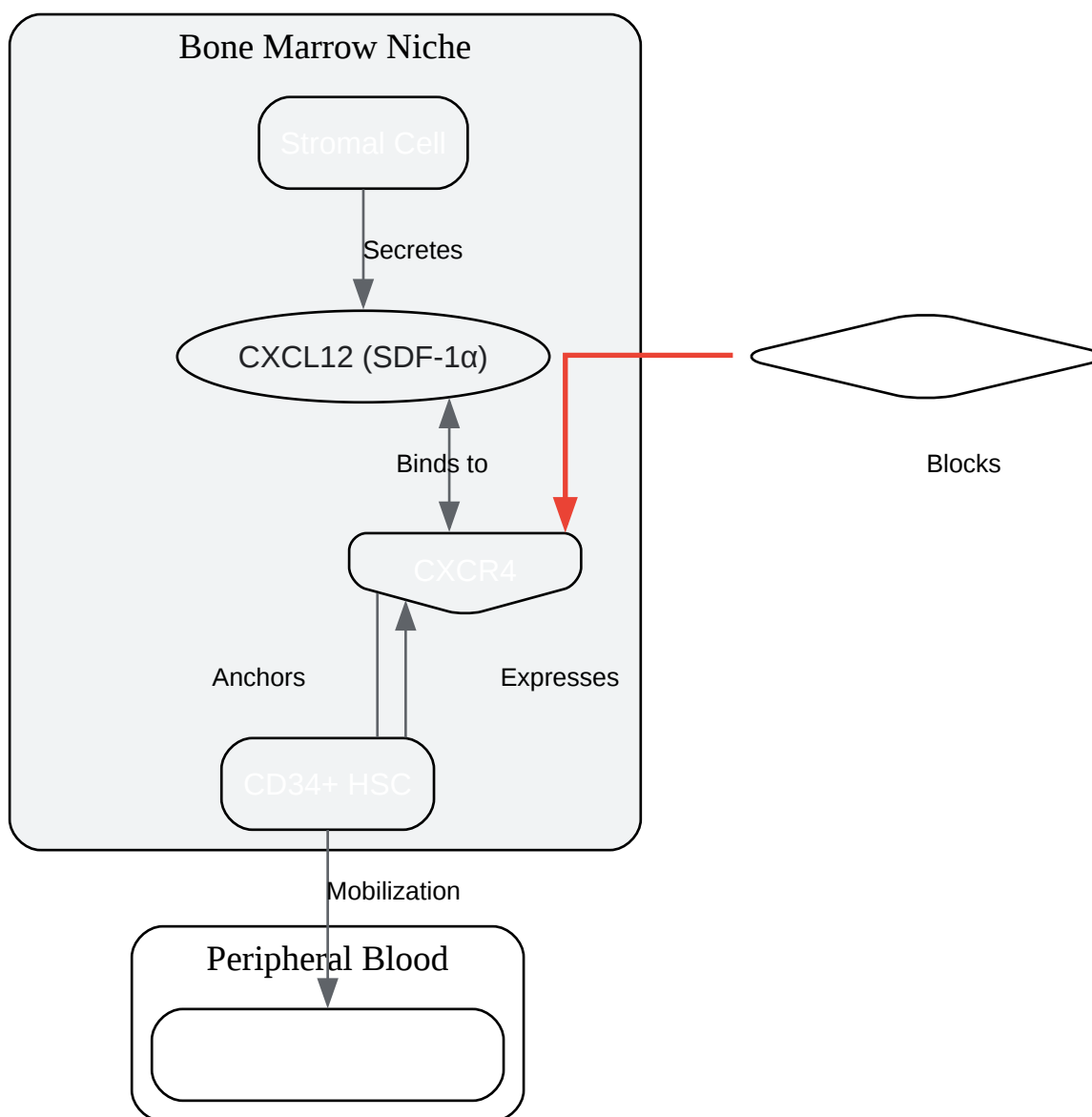
Introduction

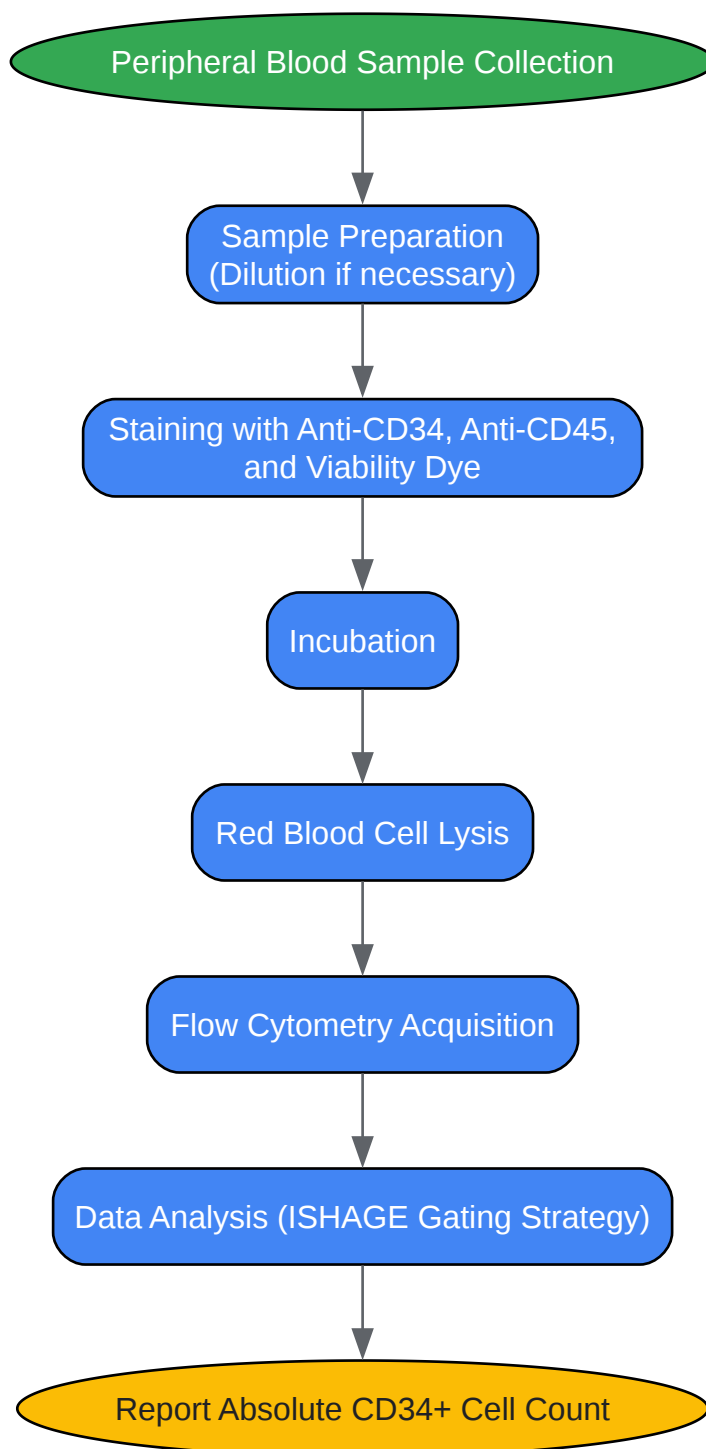
Motixafortide (APHEXDA™) is a selective antagonist of the C-X-C motif chemokine receptor 4 (CXCR4) designed to mobilize hematopoietic stem cells (HSCs) from the bone marrow into the peripheral blood for collection and subsequent autologous or allogeneic transplantation.[1][2][3] The efficacy of **motixafortide** is primarily assessed by quantifying the number of circulating CD34+ cells, which are a well-established marker for hematopoietic stem and progenitor cells (HSPCs).[4] Accurate and standardized measurement of CD34+ cell counts is therefore critical for clinical decision-making, patient management, and the overall success of stem cell transplantation procedures.

These application notes provide detailed protocols and data presentation guidelines for the measurement of CD34+ cell counts following the administration of **motixafortide**. The information is compiled from clinical trial data and established methodologies for CD34+ enumeration.

Signaling Pathway of Motixafortide-Induced CD34+ Cell Mobilization

Motixafortide functions by disrupting the interaction between stromal cell-derived factor-1 α (SDF-1 α), also known as CXCL12, and its receptor, CXCR4.[1][2] This interaction is crucial for retaining HSCs within the bone marrow niche. By blocking the CXCL12/CXCR4 axis, **motixafortide** induces the mobilization of CD34+ HSPCs into the peripheral circulation, making them available for collection via apheresis.[2][3]





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